Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate
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Overview
Description
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group, an ethyl group, and a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate typically involves multiple steps. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the oxobutanoate group. The reaction conditions often require the use of strong acids and catalysts to facilitate the nitration and acylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxobutanoate moiety can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar in structure but contains difluoro groups.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and methoxy groups.
Uniqueness
Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
5339-19-5 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C14H17NO5/c1-3-20-14(17)12(10(2)16)9-8-11-6-4-5-7-13(11)15(18)19/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
LXMYYZIAALXDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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